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Compound of Interest

Compound Name: 3-Bromo-2-nitrobenzoic acid

Cat. No.: B046716 Get Quote

This guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) spectral

characteristics of 3-bromo-2-nitrobenzoic acid, a compound of interest in synthetic chemistry

and drug development. Recognizing the current limitations in publicly available experimental

data, this document provides a predictive analysis based on established principles of NMR

spectroscopy and comparative data from structurally related analogs. This guide is intended for

researchers, scientists, and drug development professionals to aid in the characterization of

this and similar substituted benzoic acid derivatives.

Introduction: The Structural Significance of 3-
Bromo-2-Nitrobenzoic Acid
3-Bromo-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. The electronic

properties and steric hindrance of the bromo, nitro, and carboxylic acid functional groups create

a unique substitution pattern on the benzene ring. This distinct arrangement significantly

influences the chemical environment of each proton and carbon atom, resulting in a

characteristic NMR spectrum. Understanding this spectrum is crucial for confirming the

compound's identity and purity after synthesis.

Experimental Protocols: Acquiring High-Quality
NMR Spectra
While specific experimental data for 3-bromo-2-nitrobenzoic acid is not readily available, the

following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR
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spectra for similar aromatic carboxylic acids.

Sample Preparation:

Weigh approximately 10-20 mg of the solid sample.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as dimethyl

sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. DMSO-d₆ is

often preferred for benzoic acid derivatives due to its excellent solubilizing properties for

polar compounds.

Ensure the sample is fully dissolved to obtain a homogeneous solution, which is critical for

high-resolution spectra.

NMR Spectrometer Parameters:

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal

dispersion.

¹H NMR Acquisition:

A sufficient number of scans (typically 16 to 64) should be acquired to achieve an

adequate signal-to-noise ratio.

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak

or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for

each carbon atom.

A greater number of scans is necessary due to the low natural abundance of the ¹³C

isotope.

Predicted ¹H and ¹³C NMR Spectral Analysis of 3-
Bromo-2-Nitrobenzoic Acid
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The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-bromo-2-
nitrobenzoic acid. These predictions are based on the analysis of substituent effects and

comparison with the experimental data of related compounds such as 2-bromobenzoic acid

and 3-nitrobenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-2-Nitrobenzoic Acid

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-4 ~ 7.8 - 8.0
Doublet of

doublets (dd)

J ≈ 7.5 - 8.5 Hz,

J ≈ 1.0 - 2.0 Hz

Deshielded by

the adjacent nitro

group and

coupled to H-5

and H-6.

H-5 ~ 7.5 - 7.7

Triplet (t) or

Triplet of

doublets (td)

J ≈ 7.5 - 8.5 Hz
Coupled to H-4

and H-6.

H-6 ~ 8.0 - 8.2
Doublet of

doublets (dd)

J ≈ 7.5 - 8.5 Hz,

J ≈ 1.0 - 2.0 Hz

Deshielded by

the adjacent

carboxylic acid

group and

coupled to H-4

and H-5.

-COOH > 10
Broad Singlet (br

s)
-

Highly

deshielded acidic

proton, often

broad due to

hydrogen

bonding and

exchange.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-2-Nitrobenzoic Acid
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-1 (C-COOH) ~ 130 - 135
Quaternary carbon attached to

the carboxylic acid group.

C-2 (C-NO₂) ~ 145 - 150

Quaternary carbon attached to

the electron-withdrawing nitro

group, leading to significant

deshielding.

C-3 (C-Br) ~ 115 - 120

Quaternary carbon attached to

bromine; the heavy atom effect

of bromine causes a shielding

effect.

C-4 ~ 125 - 130 Aromatic CH carbon.

C-5 ~ 130 - 135 Aromatic CH carbon.

C-6 ~ 135 - 140

Aromatic CH carbon,

deshielded by the adjacent

carboxylic acid and nitro

groups.

-COOH ~ 165 - 170
Carbonyl carbon of the

carboxylic acid group.

Visualizing the Structure and NMR Correlations
The following diagrams illustrate the molecular structure of 3-bromo-2-nitrobenzoic acid and

the expected NMR correlations.

Caption: Molecular structure of 3-bromo-2-nitrobenzoic acid with atom numbering.

H-4 (~7.8-8.0 ppm)

H-5 (~7.5-7.7 ppm)J ≈ 7.5-8.5 Hz

H-6 (~8.0-8.2 ppm)J ≈ 1.0-2.0 Hz (meta)

J ≈ 7.5-8.5 Hz
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Caption: Predicted ¹H-¹H NMR coupling relationships in 3-bromo-2-nitrobenzoic acid.

Comparative Analysis with Structural Analogs
A comparative analysis with simpler, related molecules provides a strong basis for the predicted

spectral data.

Versus 2-Bromobenzoic Acid: In 2-bromobenzoic acid, the aromatic protons appear in a

more complex pattern. The introduction of the strongly electron-withdrawing nitro group at

the 2-position in 3-bromo-2-nitrobenzoic acid is expected to cause a significant downfield

shift for all aromatic protons, particularly the adjacent H-6.

Versus 3-Nitrobenzoic Acid: 3-Nitrobenzoic acid shows distinct signals for its aromatic

protons.[1] The presence of the bromine atom at the 3-position in our target molecule will

influence the chemical shifts of the adjacent protons (H-4) and carbons (C-2, C-4) due to its

electronegativity and heavy atom effect.

Alternative Analytical Techniques: While NMR provides detailed structural information, other

techniques can offer complementary data.

Infrared (IR) Spectroscopy: Would confirm the presence of the carboxylic acid (broad O-H

and C=O stretches), the nitro group (asymmetric and symmetric N-O stretches), and the

C-Br bond.

Mass Spectrometry (MS): Would determine the molecular weight and provide

fragmentation patterns that can help confirm the structure. The presence of bromine would

be indicated by a characteristic M+2 isotopic peak.

Conclusion
The structural elucidation of substituted aromatic compounds like 3-bromo-2-nitrobenzoic
acid relies heavily on the detailed interpretation of their NMR spectra. While direct

experimental data for this specific molecule is not widely published, a predictive analysis based

on established spectroscopic principles and comparison with known analogs provides a robust

framework for its characterization. This guide serves as a valuable resource for researchers,
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offering a scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 3-bromo-2-
nitrobenzoic acid, and outlines the necessary experimental procedures for its empirical

verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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